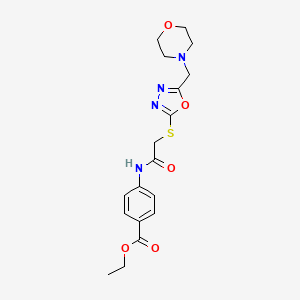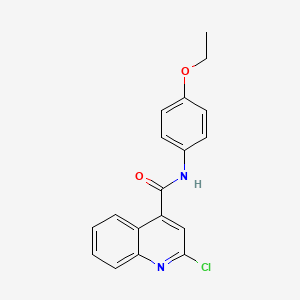
7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of xanthine derivatives, such as 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, involves strategies to improve water solubility and enhance interaction with biological targets, such as adenosine receptors (AR) and monoamine oxidases (MAO). A library of derivatives is prepared and evaluated for their ability to inhibit MAO and bind to AR subtypes, demonstrating the versatility of synthesis approaches for targeting neurodegenerative diseases (Brunschweiger et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (1H-NMR, 13C-NMR, and MS spectrometry) are crucial for elucidating the structures of newly synthesized compounds, confirming the desired modifications and interactions at the molecular level. These techniques provide detailed insights into the molecular configuration and the spatial arrangement of atoms within a compound (Gobouri, 2020).
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Structural Analysis
New derivatives of purine compounds, including those similar to the mentioned chemical structure, have been synthesized to explore their chemical properties and potential biological activities. For instance, studies have elucidated synthetic pathways for creating new compounds by reacting purine derivatives with different reagents, aiming to investigate their structure through spectroscopic methods and elemental analysis (Gobouri, 2020). Similarly, crystal structure analysis of certain purine derivatives reveals insights into their molecular conformation, which is crucial for understanding their interaction mechanisms with biological targets (Karczmarzyk et al., 1995).
Potential in Neurodegenerative Disease Treatment
Research into benzyl-substituted tetrahydropyrazino purine diones, which share a similar structural framework, has identified compounds with promising activities as multitarget drugs for neurodegenerative diseases. These compounds exhibit potent dual-target-directed antagonistic activity against adenosine receptors and monoamine oxidases, suggesting their potential for symptomatic and disease-modifying treatment in conditions like Parkinson's disease and others (Brunschweiger et al., 2014).
Biological Activity and Pharmacological Potential
Further exploration into the pharmacological properties of purine derivatives has led to the discovery of compounds with significant activity across various biological targets. These activities include affinity for serotonin receptors, suggesting potential applications in treating psychological disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013). Additionally, some derivatives have shown activity as antiasthmatic agents, highlighting the versatility of purine-based compounds in medical research (Bhatia et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzylamine with 8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, followed by the reaction of the resulting intermediate with 4-hydroxybenzaldehyde.", "Starting Materials": [ "4-fluorobenzylamine", "8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "4-hydroxybenzaldehyde", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Silica gel" ], "Reaction": [ "Step 1: Synthesis of 7-(4-fluorobenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "4-fluorobenzylamine (1.0 eq) is dissolved in ethanol and cooled to 0°C. To this, 8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (1.1 eq) in ethanol is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with ethanol and diethyl ether, and dried under vacuum to obtain the intermediate product.", "Step 2: Synthesis of 7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "The intermediate product from step 1 is dissolved in acetic acid and heated to reflux. To this, 4-hydroxybenzaldehyde (1.1 eq) in ethanol is added dropwise with stirring. The reaction mixture is refluxed for 24 hours. The resulting solid is filtered, washed with ethanol and diethyl ether, and dried under vacuum to obtain the final product.", "Step 3: Purification of the final product", "The crude product is purified by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase. The purified product is obtained as a solid, which is dried under vacuum." ] } | |
CAS-Nummer |
377060-40-7 |
Produktname |
7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C21H19FN6O3 |
Molekulargewicht |
422.42 |
IUPAC-Name |
7-[(4-fluorophenyl)methyl]-8-[2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-3-7-15(22)8-4-14)20(24-18)25-23-11-13-5-9-16(29)10-6-13/h3-11,29H,12H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
WKHTTYLHGQCDSX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)


![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)
![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)
